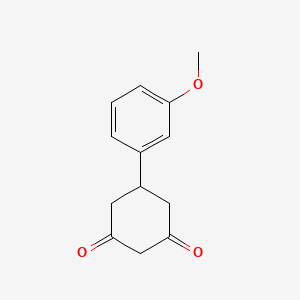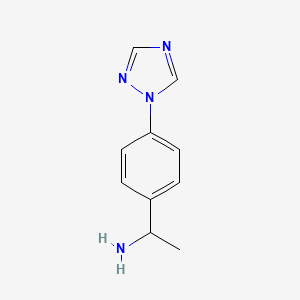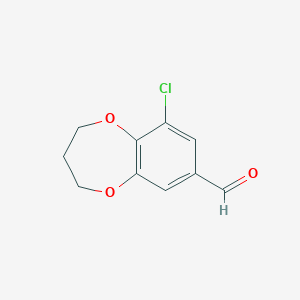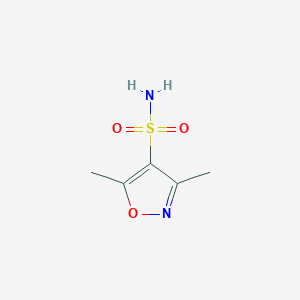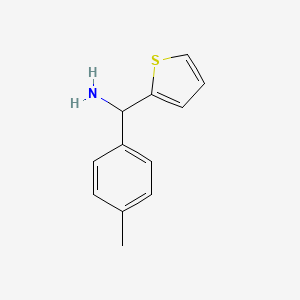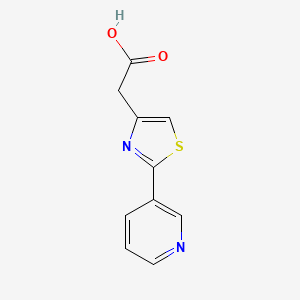![molecular formula C12H14N4O2S B1309659 [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid CAS No. 957292-09-0](/img/structure/B1309659.png)
[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The pyrazole ring in the compound is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have tautomerism because of the moving C-N double bond inside the heterocycle .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound may be utilized in the synthesis of indole derivatives, which are significant in cancer research. Indoles have shown various biologically vital properties, including the treatment of cancer cells. The compound’s role could be pivotal in the synthesis of novel indole derivatives that exhibit anticancer activity .
Antimicrobial Applications
Indole derivatives, potentially synthesized using this compound, have been reported to possess antimicrobial properties. This includes activity against a broad spectrum of microbes, which is crucial for developing new antibiotics and antiseptic agents .
Antiviral Research
The compound could contribute to the development of indole-based antiviral agents. Indole derivatives have shown inhibitory activity against influenza A and other viruses, which is essential for creating new antiviral drugs .
Anti-inflammatory and Antioxidant
In the realm of anti-inflammatory and antioxidant research, indole derivatives synthesized from this compound may provide a new avenue for creating drugs that can mitigate inflammation and oxidative stress in the human body .
Antitubercular Activity
Research into tuberculosis treatment could benefit from the synthesis of indole derivatives using this compound. These derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Research
The compound’s application in synthesizing indole derivatives with antidiabetic properties could lead to new therapeutic agents for managing diabetes. This is particularly relevant given the increasing prevalence of diabetes globally .
Antimalarial Applications
Indole derivatives, which could be synthesized from this compound, have shown antimalarial activity. This is significant for the development of new treatments for malaria, a disease that continues to have a major impact in tropical regions .
Neuropharmacological Research
Given the importance of indole structures in neuroactive compounds, this compound could be instrumental in synthesizing new molecules for neuropharmacological applications, potentially leading to treatments for neurological disorders .
Wirkmechanismus
While the specific mechanism of action for this compound is not available, pyrazole derivatives have been known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container . If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-6-9(8(2)15-16)10-4-5-13-12(14-10)19-7-11(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYVZASXASYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)
![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
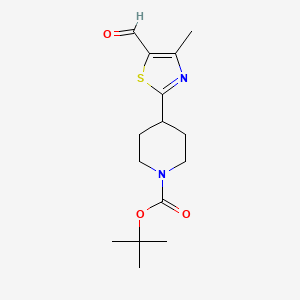
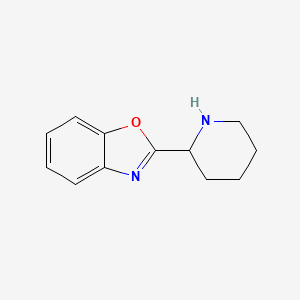
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
